

Crystal Structure of 5-Bromo-2-methylpyridine N-oxide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *5-Bromo-2-methylpyridine N-oxide*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of **5-Bromo-2-methylpyridine N-oxide** (C_6H_6BrNO), a compound of interest in pharmaceutical and agrochemical research. The information presented herein is compiled from crystallographic studies and is intended to serve as a core reference for researchers engaged in drug design, molecular modeling, and synthetic chemistry.^[1]

Molecular and Crystal Structure

The crystal structure of **5-Bromo-2-methylpyridine N-oxide** has been determined by single-crystal X-ray diffraction.^[2] The compound crystallizes in the monoclinic system with the space group $P2_1/n$.^[2] Key structural features reveal that the pyridine ring is essentially planar.^[2] The methyl carbon and the N-oxide oxygen atoms lie within this plane, while the bromine atom is slightly displaced by $0.103(3)$ Å.^{[2][3][4]}

An important aspect of the crystal packing is the formation of centrosymmetric dimers through intermolecular C-H…O hydrogen bonds.^{[2][3][4]} This interaction plays a crucial role in the stabilization of the crystal lattice.^[2]

Crystallographic Data

The following table summarizes the key crystallographic data for **5-Bromo-2-methylpyridine N-oxide**.

Parameter	Value
Chemical Formula	C ₆ H ₆ BrNO
Formula Weight	188.03
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	7.3060 (15)
b (Å)	11.351 (2)
c (Å)	8.4950 (17)
β (°)	111.01 (3)
Volume (Å ³)	657.7 (3)
Z	4
Temperature (K)	294 (2)
Radiation	Mo Kα
R-factor	0.064
wR-factor	0.163

Data sourced from Liu et al., 2008.[2]

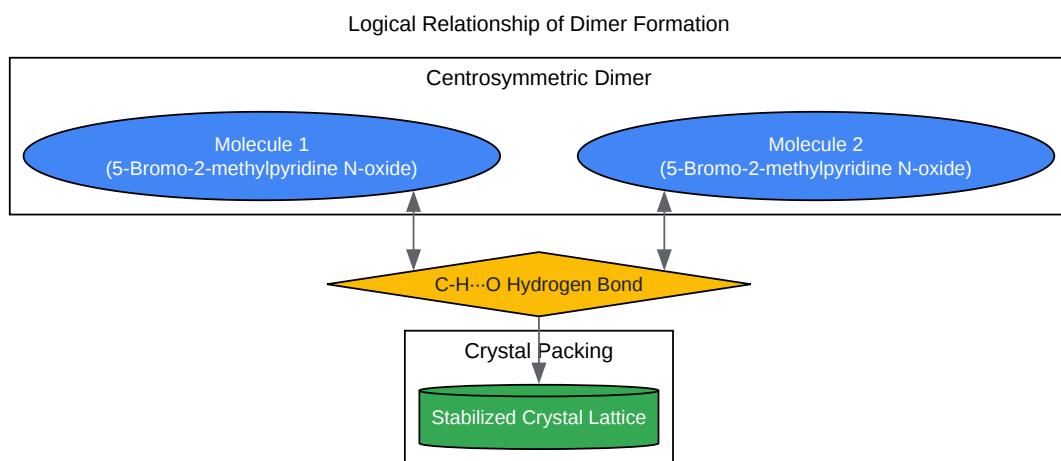
Intermolecular Interactions

The primary intermolecular interaction governing the crystal packing is a C-H···O hydrogen bond, as detailed in the table below.

D—H···A	D—H (Å)	H···A (Å)	D···A (Å)	D—H···A (°)	Symmetry Code
C1— H1A···O_i_	0.93	2.41	3.264 (11)	153	-x+1, -y+2, -z+2

Data sourced from Liu et al., 2008.[2]

This hydrogen bonding pattern leads to the formation of centrosymmetric dimers, a key feature of the supramolecular assembly.



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Caption: Formation of centrosymmetric dimers via hydrogen bonding.

Experimental Protocols

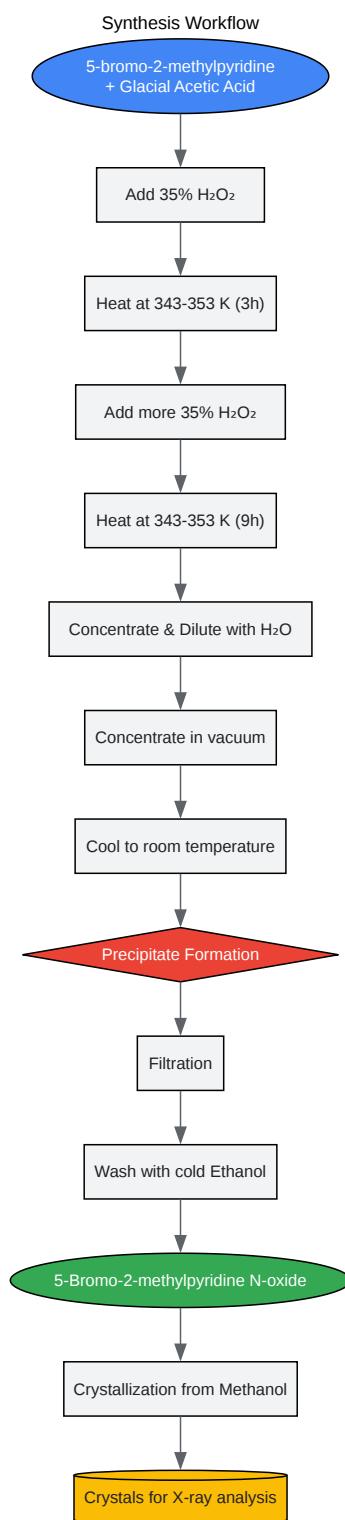
Synthesis of 5-Bromo-2-methylpyridine N-oxide

The synthesis of the title compound was achieved through the oxidation of 5-bromo-2-methylpyridine.[2]

Procedure:

- 5-bromo-2-methylpyridine (80 g, 462 mmol) was suspended in glacial acetic acid (300 ml).[2]

- Aqueous hydrogen peroxide (35%) was added to the suspension.[2]
- The mixture was heated in a water bath at 343-353 K for 3 hours.[2]
- An additional portion of hydrogen peroxide solution (35 ml) was added, and the mixture was maintained at the same temperature for another 9 hours.[2]
- The reaction mixture was concentrated to approximately 100 ml and then diluted with water (100 ml).[2]
- The solution was concentrated again in a vacuum.[2]
- Upon cooling to room temperature, a precipitate formed, which was collected by filtration.[2]
- The collected solid was washed with cold ethanol (2 x 50 ml) to yield the final product.[2]
- Crystals suitable for X-ray analysis were obtained by slow evaporation from a methanol solution.[2]



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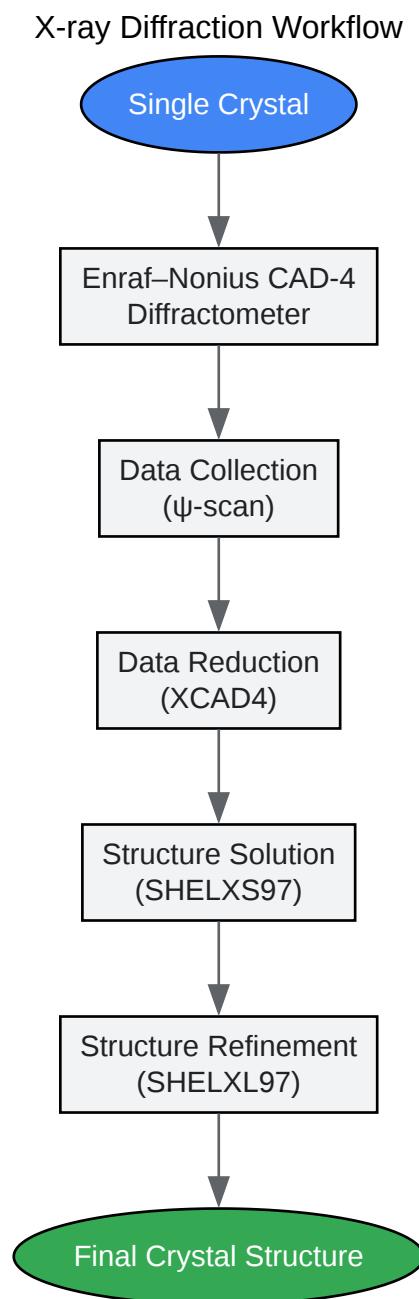
Caption: Synthetic workflow for **5-Bromo-2-methylpyridine N-oxide**.

Single-Crystal X-ray Diffraction

The crystal structure was determined using single-crystal X-ray diffraction.

Data Collection and Refinement:

- Diffractometer: Enraf–Nonius CAD-4.[\[2\]](#)
- Data Collection: Absorption correction was performed using the ψ -scan method.[\[2\]](#) A total of 1275 reflections were measured, of which 1180 were independent.[\[2\]](#)
- Structure Solution and Refinement: The structure was solved using SHELXS97 and refined with SHELXL97.[\[2\]](#) Hydrogen atoms were positioned geometrically and refined using a riding model.[\[2\]](#)



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Caption: Experimental workflow for crystal structure determination.

Applications in Drug Development

5-Bromo-2-methylpyridine N-oxide serves as a valuable intermediate in the synthesis of various pharmaceutical agents.^[1] Its structural and electronic properties make it a versatile building block in medicinal chemistry, particularly in the development of antimicrobial and anti-inflammatory drugs.^[1] The N-oxide functional group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound and its derivatives of significant interest for lead optimization in drug discovery programs. Furthermore, it is utilized in the formulation of agrochemicals such as herbicides and fungicides.^[1]

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